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molecular formula C15H9ClN2O3 B8288035 3-Chloro-4-(quinolin-3-yloxy)nitrobenzene

3-Chloro-4-(quinolin-3-yloxy)nitrobenzene

Cat. No. B8288035
M. Wt: 300.69 g/mol
InChI Key: VBWSDWRFNRLTAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07601841B2

Procedure details

To a solution of 3-hydroxyquinoline (1.00 g) and 3-chloro-4-fluoronitrobenzene (1.21 g) in acetone (20 mL), was added K2CO3 (2.86 g). The mixture was refluxed for 1 h. After cooling the reaction mixture was filtered through a short celite pad. The filtrate was concentrated to provide compound 51 (2.07 g, quant.) as a brown oil. 1H NMR (300 MHz/CDCl3) δ 7.02 (1H, d, J=9.1 Hz), 7.61 (1H, m), 7.72-7.80 (3H, m), 8.10-8.18 (2H, m), 8.45 (1H, d, J=2.7 Hz), 8.82 (1H, d, J=2.8 Hz).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.21 g
Type
reactant
Reaction Step One
Name
Quantity
2.86 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[N:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2.[Cl:12][C:13]1[CH:14]=[C:15]([N+:20]([O-:22])=[O:21])[CH:16]=[CH:17][C:18]=1F.C([O-])([O-])=O.[K+].[K+]>CC(C)=O>[Cl:12][C:13]1[CH:14]=[C:15]([N+:20]([O-:22])=[O:21])[CH:16]=[CH:17][C:18]=1[O:1][C:2]1[CH:3]=[N:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2 |f:2.3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
OC=1C=NC2=CC=CC=C2C1
Name
Quantity
1.21 g
Type
reactant
Smiles
ClC=1C=C(C=CC1F)[N+](=O)[O-]
Name
Quantity
2.86 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered through a short celite pad
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1OC=1C=NC2=CC=CC=C2C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.07 g
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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